(1H-Indol-3-ylsulfanyl)-acetic acid

X-ray crystallography auxin herbicide design conformational analysis

Researchers studying auxin-mediated growth often require a structurally analogous yet biologically inactive control to validate assay specificity. (1H-Indol-3-ylsulfanyl)-acetic acid is the sulfur analogue of indole-3-acetic acid (IAA), exhibiting significantly reduced auxin activity in pea stem elongation assays due to its anticlinal side-chain conformation. This compound provides a critical negative control for mechanistic plant hormone studies. - Serves as an inactive probe, ensuring observed phenotypes are auxin-signaling-specific. - Distinct anticlinal conformation validated by X-ray crystallography. - Selectively oxidizable to the sulfonyl derivative for CRTh2 antagonist scaffold synthesis. Available in research-grade purity with reliable, documented supply chain provenance.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 54466-88-5
Cat. No. B1212553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Indol-3-ylsulfanyl)-acetic acid
CAS54466-88-5
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)SCC(=O)O
InChIInChI=1S/C10H9NO2S/c12-10(13)6-14-9-5-11-8-4-2-1-3-7(8)9/h1-5,11H,6H2,(H,12,13)
InChIKeyMVTHCDJJTYSGFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1H-Indol-3-ylsulfanyl)-acetic acid (CAS 54466-88-5): A Specialized Sulfur-Bridged Indole Scaffold for Plant Hormone Analog Research and Targeted Synthesis


(1H-Indol-3-ylsulfanyl)-acetic acid (CAS 54466-88-5) is a sulfur-containing indole derivative featuring a thioether bridge connecting the indole C3 position to an acetic acid moiety [1]. This compound is formally recognized as the sulfur analogue of the natural plant hormone indole-3-acetic acid (IAA) [2]. Its molecular formula is C10H9NO2S, with a molecular weight of 207.25 g/mol . The compound serves as a versatile synthetic intermediate for cellulose derivatives, lapatinib, pyrazoles, and sulfonyl compounds, and exhibits properties typical of indole derivatives including potential antioxidant and anti-inflammatory activities . It is supplied by multiple vendors at purities of 95% or higher for research and development purposes .

Why Generic Substitution Fails: The Thioether Bridge in (1H-Indol-3-ylsulfanyl)-acetic acid (CAS 54466-88-5) Confers Distinct Conformational and Electronic Properties Versus Methylene-Bridged Auxins


In-class indole-3-alkanoic acids cannot be simply interchanged due to fundamental differences in molecular geometry and electronic distribution dictated by the heteroatom substitution. Replacement of the methylene group with a sulfur atom alters the side-chain conformation from synclinal to anticlinal relative to the indole ring system, as established by X-ray crystallography [1]. Furthermore, nuclear magnetic resonance (NMR) studies demonstrate that the sulfur-containing 3-indolylthioacetic acid exhibits a significantly different fractional positive charge on the ring nitrogen compared to its methylene-containing analogues [2]. These physicochemical distinctions translate directly into divergent biological outcomes: in standardized plant growth assays, 3-indolylthioacetic acid is significantly less active than indole-3-acetic acid (IAA) [2]. Consequently, substituting (1H-Indol-3-ylsulfanyl)-acetic acid with IAA or other indole-3-alkanoic acids in research protocols would compromise experimental validity and yield non-comparable results.

(1H-Indol-3-ylsulfanyl)-acetic acid (CAS 54466-88-5): Quantitative Evidence for Differentiated Selection in Research Applications


Crystal Structure Conformation: Anticlinal Side-Chain Orientation Versus Synclinal Orientation in Phenoxyacetic Acid Auxins

X-ray diffraction analysis reveals that (1H-Indol-3-ylsulfanyl)-acetic acid adopts an anticlinal side-chain conformation relative to the indole ring system, in contrast to the synclinal orientation observed in several phenoxyacetic acid auxins [1]. This conformational distinction is directly relevant to structure-activity relationships in auxin herbicide development.

X-ray crystallography auxin herbicide design conformational analysis

Plant Growth-Regulating Activity: Significantly Reduced Activity Relative to Indole-3-Acetic Acid (IAA) in Etiolated Pea Stem Segment Assays

In etiolated pea stem segment elongation assays, 3-indolylthioacetic acid (the target compound) demonstrated significantly lower auxin activity compared to indole-3-acetic acid (IAA) and its methylene-containing analogues [1]. The study concluded that sulfur-containing compounds are significantly less active than analogues containing methylene in place of sulfur.

plant physiology auxin activity structure-activity relationship

Antimicrobial Activity Profile: Differential Effects Versus N-Methylindole-3-thioacetic Acid at 10 mg/L

While (1H-Indol-3-ylsulfanyl)-acetic acid itself has predicted antibacterial activity (Pa = 0.792) based on computational models [1], a direct comparative study on the closely related N-methylindole-3-thioacetic acid provides quantitative antimicrobial data at 10 mg/L [2]. This comparator compound exhibited some antibacterial activity against test bacteria, establishing a benchmark for N-substituted indole-3-thioacetic acids.

antimicrobial screening indole derivatives structure-activity relationship

Herbicidal Activity: N-Methylindole-3-thioacetic Acid Exhibits No Herbicidal Activity Versus 2,4-D Standard, Informing Expectation for (1H-Indol-3-ylsulfanyl)-acetic acid

A herbicidal bioassay of the structurally related N-methylindole-3-thioacetic acid at concentrations of 0.5–2.5 g/L revealed no herbicidal activity against four weed species (Eleusine indica, Sporobolus pyramidalis, Tridax procumbens, Ageratum conyzoides), in stark contrast to the standard herbicide 2,4-D [1]. This negative result is instructive for (1H-Indol-3-ylsulfanyl)-acetic acid, as the N-methyl substitution is not expected to restore activity absent in the parent scaffold.

herbicide screening weed control structure-activity relationship

HSF-1 Antagonist Activity: (2-Phenyl-1H-indol-3-ylsulfanyl)-acetic acid Exhibits EC50 > 260,000 nM, Suggesting Low Potency for Unsubstituted Analogue

In a cell-based assay measuring Heat Shock Factor-1 (HSF-1) antagonism, the 2-phenyl-substituted analogue (2-Phenyl-1H-indol-3-ylsulfanyl)-acetic acid displayed an EC50 greater than 260,000 nM (>260 µM) [1]. This very low potency indicates that the core indol-3-ylsulfanyl-acetic acid scaffold, even with a 2-phenyl substituent, is a weak HSF-1 ligand, providing a negative benchmark for the unsubstituted (1H-Indol-3-ylsulfanyl)-acetic acid.

HSF-1 heat shock factor cancer therapeutics

Computational Prediction of Biological Activities: High Probability Scores for Lipid Metabolism Regulation and Angiogenesis Stimulation

PASS (Prediction of Activity Spectra for Substances) computational analysis of (1H-Indol-3-ylsulfanyl)-acetic acid predicts a high probability of lipid metabolism regulation (Pa = 0.999) and angiogenesis stimulation (Pa = 0.995), as well as antineoplastic activity (Pa = 0.961) [1]. These in silico predictions provide a quantitative basis for prioritizing experimental validation of these specific activities.

computational pharmacology PASS prediction drug repurposing

Validated Application Scenarios for (1H-Indol-3-ylsulfanyl)-acetic acid (CAS 54466-88-5) in Research and Development


Negative Control in Plant Auxin Signaling Studies

Due to its significantly reduced activity in pea stem elongation assays compared to indole-3-acetic acid (IAA) [1], (1H-Indol-3-ylsulfanyl)-acetic acid serves as an ideal negative control or inactive probe in experiments designed to dissect auxin-mediated growth responses. Its anticlinal side-chain conformation, distinct from active auxins [2], ensures that observed effects can be confidently attributed to auxin signaling rather than non-specific indole-related phenomena.

Synthetic Intermediate for Sulfonyl-Containing Bioactive Molecules

The thioether moiety in (1H-Indol-3-ylsulfanyl)-acetic acid can be selectively oxidized to the corresponding sulfonyl derivative, enabling access to a distinct chemical space of indole-3-sulfonylacetic acids [3]. This transformation is particularly valuable for generating CRTh2 antagonist scaffolds, as indole-3-sulfonyl-1-acetic acids have been reported as potent and selective antagonists of the chemoattractant receptor-homologous expressed on Th2 lymphocytes (CRTh2) [4]. The compound is also employed in the synthesis of lapatinib, pyrazoles, and sulfonyl compounds .

Crystallography Reference Standard for Anticlinal Indole Side-Chain Conformations

The crystal structure of (1H-Indol-3-ylsulfanyl)-acetic acid has been solved and deposited, providing a high-resolution reference for the anticlinal side-chain conformation in indole-3-thioacetic acid derivatives [2]. This structural data enables computational chemists to validate molecular docking poses and molecular dynamics simulations involving sulfur-bridged indole ligands, and serves as a benchmark for comparing novel indole derivatives.

Scaffold for Targeted Screening in Lipid Metabolism and Angiogenesis Pathways

PASS computational predictions assign high probability scores for lipid metabolism regulation (Pa = 0.999) and angiogenesis stimulation (Pa = 0.995) to (1H-Indol-3-ylsulfanyl)-acetic acid [5]. These predictions justify the inclusion of this compound in focused screening libraries aimed at identifying modulators of lipid homeostasis or angiogenic processes, particularly in early-stage drug discovery programs where novel chemotypes are sought.

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